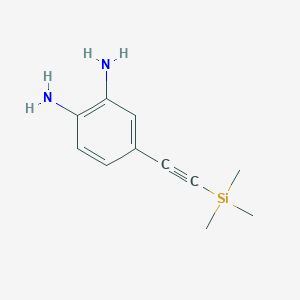

4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine

Description

Contextualization of Alkynyl-Substituted Aromatic Diamines in Contemporary Organic Synthesis

The incorporation of an ethynyl (B1212043) (alkyne) group onto an aromatic diamine scaffold creates a bifunctional molecule with significant potential in modern organic synthesis. The alkyne functional group is a key component in the construction of large π-conjugated systems, which are integral to the development of advanced organic electronic materials such as organic field-effect transistors, solar cells, and light-emitting materials. researchgate.net The carbon-carbon triple bond provides a rigid, linear structural element that can extend molecular frameworks. masterorganicchemistry.com

Furthermore, aromatic diamines serve as crucial building blocks for a variety of heterocyclic structures, such as benzimidazoles, which are of interest in medicinal chemistry and materials science. researchgate.net The presence of both the diamine and the alkyne functionalities within a single molecule allows for sequential or orthogonal chemical transformations, enabling the synthesis of complex, multifunctional target molecules that would be difficult to access through other routes. These precursors are particularly valuable in constructing polymers and macrocycles with tailored electronic and photophysical properties.

Significance of Silyl-Protected Alkynes in Modular Synthetic Strategies

A primary challenge in working with terminal alkynes is the acidity of the acetylenic proton, which can interfere with many common synthetic transformations, particularly those involving organometallic reagents. ccspublishing.org.cn To circumvent this, a protecting group is often employed. Trialkylsilyl groups, such as the trimethylsilyl (B98337) (TMS) group, are among the most widely used protecting groups for terminal alkynes. ccspublishing.org.cn

The TMS group offers several key advantages in a modular synthetic approach:

Stability : It is stable under a wide range of reaction conditions, including many carbon-carbon bond-forming reactions like palladium-catalyzed cross-couplings. ccspublishing.org.cnharvard.edu

Facile Removal : The silyl (B83357) group can be selectively and cleanly removed under mild conditions, typically using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF) or even mild basic hydrolysis, to regenerate the terminal alkyne for subsequent reactions. harvard.eduresearchgate.net

Enhanced Solubility : The nonpolar silyl group can improve the solubility of the molecule in organic solvents, facilitating reaction and purification processes.

Modular "Click" Chemistry : Silyl-protected alkynes are key intermediates for modular synthesis. nih.gov The protecting group allows for the introduction of the alkyne moiety early in a synthetic sequence. After deprotection, the terminal alkyne is available for highly efficient and specific reactions like the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click" chemistry. researchgate.netnih.gov

This protection-deprotection strategy allows chemists to precisely control when and how the alkyne group reacts, making it an indispensable tool for the assembly of complex molecular architectures. rsc.org

Rationale for Investigating 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine in Academic Research

The compound this compound has emerged as a subject of academic interest due to its unique trifunctional nature, combining a 1,2-diamine, an aromatic ring, and a protected alkyne into a single, versatile building block. The rationale for its investigation is rooted in its potential to serve as a linchpin in the synthesis of advanced functional materials and complex heterocyclic systems.

Researchers are drawn to this molecule for several key reasons:

Precursor to Fused Heterocyclic Systems : The ortho-diamine functionality is a direct precursor to benzimidazole-containing structures. The condensation of the diamine with aldehydes or carboxylic acids is a fundamental method for forming the imidazole (B134444) ring. The attached TMS-ethynyl group can then be deprotected and used to link these heterocyclic units into larger polymeric or oligomeric structures for applications in materials science.

Building Block for π-Conjugated Materials : As a bifunctional monomer, it can be used in polymerization reactions. For example, the amino groups can be used to form polyimides or other polymers, while the alkyne group (after deprotection) can undergo coupling reactions, such as Sonogashira coupling, to extend the π-conjugation of the material. harvard.edupetraresearch.com This is crucial for developing materials with specific electronic or optical properties.

Platform for Ligand Synthesis : The diamine moiety can be used to synthesize ligands for metal catalysis. The alkynyl group provides a handle for anchoring these catalytic complexes to surfaces or integrating them into larger molecular frameworks.

In essence, this compound is a prime example of a modular building block that enables researchers to construct complex molecules with a high degree of control, bridging the fields of heterocyclic chemistry, polymer synthesis, and materials science.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 4-[2-(trimethylsilyl)ethynyl]benzene-1,2-diamine sigmaaldrich.com |

| InChI Code | 1S/C11H16N2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,12-13H2,1-3H3 sigmaaldrich.com |

| InChI Key | OOLGMYGSIYYNAN-UHFFFAOYSA-N sigmaaldrich.com |

| Purity | 97% sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-trimethylsilylethynyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2Si/c1-14(2,3)7-6-9-4-5-10(12)11(13)8-9/h4-5,8H,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLGMYGSIYYNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(C=C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trimethylsilyl Ethynyl Benzene 1,2 Diamine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available starting materials. For 4-((trimethylsilyl)ethynyl)benzene-1,2-diamine, two primary strategic disconnections are considered:

C(sp²)-C(sp) Bond Disconnection: This is the most common and direct approach. The bond between the benzene (B151609) ring and the ethynyl (B1212043) group is disconnected. This strategy points to a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, as the key final step. The precursors, or "synthons," generated from this disconnection are a 4-halo-1,2-diaminobenzene (or a protected version thereof) and (trimethylsilyl)acetylene.

C-N Bond Disconnection: This approach involves the formation of the diamine functionality as a late-stage step. The retrosynthesis would proceed by disconnecting the C-N bonds, leading back to a precursor such as 4-((trimethylsilyl)ethynyl)-1,2-dinitrobenzene. This dinitro intermediate would then be synthesized via a cross-coupling reaction between a 4-halo-1,2-dinitrobenzene and (trimethylsilyl)acetylene. The final step would be the reduction of the two nitro groups to form the desired 1,2-diamine.

The first strategy is often preferred as the reduction of nitro groups in the presence of an alkyne can sometimes lead to side reactions or require specific catalytic systems.

Development of Precursor Synthesis Routes

The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors. The routes typically begin with readily available nitrobenzene derivatives.

Nitroarenes are crucial starting materials in organic synthesis, often serving as precursors to arylamines through well-established reduction methods. taylorandfrancis.comnih.gov The synthesis of the required 1,2-diamine precursor often starts with the functionalization of a substituted nitrobenzene or dinitrobenzene.

A common route involves:

Nitration: Starting with a halogenated benzene, sequential nitration can lead to a di-nitro halo-benzene. For instance, the nitration of 4-iodotoluene can be a starting point, followed by further modifications.

Nucleophilic Aromatic Substitution: Halogenated dinitrobenzenes can undergo nucleophilic substitution to introduce other functionalities if needed.

Reduction: The final step in forming the amine precursor is the reduction of the nitro groups. Catalytic hydrogenation is a primary industrial method for converting nitro compounds to primary amines. mdpi.com

A key intermediate is a 4-substituted-1,2-dinitrobenzene, which can then be either halogenated for subsequent cross-coupling or directly reduced to the corresponding diamine. For example, starting from 1,2-dinitrobenzene, a halogen can be introduced at the 4-position. Subsequently, one or both nitro groups can be selectively reduced to amine functionalities as needed for the synthetic strategy.

The introduction of amino groups is most commonly achieved by the reduction of nitro groups. However, the presence of free amino groups, which are basic and nucleophilic, can interfere with subsequent cross-coupling reactions. libretexts.org Therefore, protecting these groups is an essential strategy. organic-chemistry.org

Protection Strategy: An effective protecting group should be easy to introduce, stable under the conditions of the subsequent reaction (e.g., Sonogashira coupling), and easy to remove under mild conditions. researchgate.net For amines, carbamates are among the most useful protecting groups. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl) group: Installed using di-tert-butyl dicarbonate (Boc₂O), it is stable to many reaction conditions but can be removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Cbz (carboxybenzyl) group: This group can be removed by catalytic hydrogenation, which might not be suitable if other reducible functional groups like alkynes are present. masterorganicchemistry.com

The use of "orthogonal" protecting groups allows for the selective deprotection of one group while another remains intact, which is valuable in complex syntheses. organic-chemistry.org In the synthesis of this compound, protecting the diamine precursor, for example, 4-iodo-1,2-diaminobenzene, with Boc groups would prevent side reactions during the introduction of the ethynyl moiety.

Direct Synthesis Approaches for this compound

The most direct and widely used method for constructing the C(sp²)-C(sp) bond in the target molecule is through palladium-catalyzed cross-coupling reactions.

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.commdpi.com The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is particularly well-suited for this purpose. organic-chemistry.orgwikipedia.org The reaction employs a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The general transformation for the synthesis of the target compound is the reaction of a 4-halo-1,2-diaminobenzene (or its protected form) with (trimethylsilyl)acetylene. The trimethylsilyl (B98337) (TMS) group is frequently used to protect the terminal alkyne, preventing unwanted homocoupling (Glaser coupling) and allowing for selective reaction. harvard.edugelest.com This TMS group can be easily removed later with a mild base if the free alkyne is desired. harvard.eduscispace.com

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 4-Iodo-1,2-diaminobenzene (Protected) | (Trimethylsilyl)acetylene | Pd catalyst, Cu(I) co-catalyst, Amine base | This compound (Protected) |

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. rsc.org

Catalytic Cycle Mechanism:

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodo-1,2-diaminobenzene derivative). rsc.orgyoutube.com This is generally the rate-determining step. rsc.org The resulting Pd(II) complex then undergoes transmetalation.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. youtube.comrsc.org This step increases the acidity of the alkyne's terminal proton, facilitating its removal. rsc.org

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex. rsc.org

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the active Pd(0) catalyst. youtube.com

Reaction Optimization: Significant research has focused on optimizing the Sonogashira reaction to improve yields, reduce catalyst loading, and expand its applicability. rsc.orgrsc.org Key parameters for optimization include:

Catalyst and Ligand: The choice of palladium source [e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂] and ligands can significantly impact reaction efficiency. rsc.org Sterically hindered ligands have been shown to be effective in copper-free protocols. gelest.com

Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) salt (e.g., CuI), copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts and simplify purification. rsc.orgresearchgate.net

Base: An amine base, such as triethylamine (TEA) or piperidine, is crucial for neutralizing the hydrogen halide formed and for the formation of the copper acetylide. scispace.comrsc.org

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include DMF, THF, and acetonitrile. scispace.comrsc.org

Temperature: Reactions are often run at room temperature or with gentle heating, making the Sonogashira coupling suitable for complex molecules with sensitive functional groups. wikipedia.orgresearchgate.net

| Parameter | Condition | Purpose/Insight | Citation |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Provides the active Pd(0) species for the catalytic cycle. | rsc.org |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. | organic-chemistry.org |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes HX byproduct and assists in deprotonating the alkyne. | rsc.org |

| Solvent | DMF, THF, Acetonitrile | Solubilizes reactants and reagents. | scispace.comrsc.org |

| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient, preserving functional groups. | wikipedia.orgresearchgate.net |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst. | organic-chemistry.org |

Through careful selection of precursors and optimization of the Sonogashira coupling conditions, this compound can be synthesized efficiently and in high purity.

Catalytic Cross-Coupling Reactions for Ethynyl Group Introduction

Alternative Palladium-Catalyzed Coupling Methodologies

While the Sonogashira coupling is a standard method, several alternative palladium-catalyzed methodologies can be employed for the formation of the aryl-alkyne bond. These methods often aim to overcome some of the limitations of the traditional Sonogashira reaction, such as the use of a copper co-catalyst.

One notable alternative involves the use of arenediazonium salts as the aryl partner instead of aryl halides. This approach can be advantageous as diazonium salts are highly reactive electrophiles, often allowing for milder reaction conditions. For instance, the coupling of arenediazonium salts with terminal alkynes can be catalyzed by a combination of palladium(II) chloride and a gold(I) chloride co-catalyst in the presence of an N-heterocyclic carbene (NHC) ligand precursor and a non-nucleophilic base. wikipedia.orgresearchgate.net This method can sometimes be performed at room temperature, offering a more energy-efficient route.

Another variation is the carbonylative Sonogashira coupling . While this method introduces a carbonyl group, which is not directly applicable for the synthesis of the target compound, it highlights the versatility of palladium catalysis in C-C bond formation involving alkynes. nih.gov

The choice of palladium catalyst and ligands is crucial. While traditional catalysts often rely on phosphine ligands, the development of palladium complexes with nitrogen-based ligands, such as dipyridylpalladium complexes, has shown promise in copper-free coupling reactions. wikipedia.org

Copper-Free Coupling Protocols

The elimination of the copper co-catalyst from the Sonogashira reaction is a significant advancement, aligning with the principles of green chemistry by avoiding a potentially toxic metal. These copper-free protocols are often referred to as Heck-Cassar-Sonogashira (HCS) reactions.

Several strategies have been developed to facilitate copper-free Sonogashira couplings. These often involve the use of specific ligands, bases, and solvents to promote the catalytic cycle in the absence of copper. For example, catalyst systems based on Pd(CH₃CN)₂Cl₂ and cataCXium A have been shown to be effective for the multifold Sonogashira reaction of polyhalogenated arenes with terminal alkynes under copper- and amine-free conditions at room temperature. acs.orgnih.gov The use of a green solvent like 2-methyltetrahydrofuran (2-MeTHF) further enhances the sustainability of this protocol. nih.gov

The choice of base is also critical in copper-free systems. While amines are traditionally used, inorganic bases like cesium carbonate (Cs₂CO₃) have been successfully employed. acs.orgnih.gov Furthermore, protocols have been developed that are not only copper-free but also ligand- and base-free, utilizing in situ generated catalytic systems in green solvents. researchgate.net For instance, a system using Pd(OAc)₂ with a water extract of banana peels ash (WEB) as a source of catalytic activity has been reported. researchgate.net

The development of water-soluble palladium complexes with specialized phosphine ligands has also enabled efficient copper-free Sonogashira reactions in aqueous/organic solvent mixtures, further reducing the reliance on volatile organic compounds (VOCs). rsc.org

| Catalyst System | Base | Solvent | Key Features |

| Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Copper- and amine-free, room temperature |

| Pd(OAc)₂ / WEB | None | Water | Ligand-, copper-, and base-free |

| Water-soluble Pd complex | K₂CO₃ | Water/Isopropanol | Sustainable protocol for heterocyclic compounds |

| Pd(PPh₃)₂Cl₂ / CuI (for comparison) | Triethylamine | Organic | Traditional Sonogashira conditions |

Reduction Strategies for Amine Group Formation

The conversion of the dinitro precursor to the final diamine product is a critical step that can be achieved through various reduction methods.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely used and atom-economical method for the reduction of nitro groups. This technique involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The choice of catalyst can influence the selectivity and efficiency of the reaction. For instance, sulfided platinum catalysts have been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides, minimizing dehalogenation byproducts. nih.gov

The reaction conditions, such as temperature, pressure, and solvent, play a significant role. Mild conditions are often preferred to avoid side reactions. Continuous-flow hydrogenation in microreactors or packed-bed reactors offers enhanced safety, scalability, and efficiency compared to traditional batch methods. researchgate.net

Recent research has focused on developing more sustainable and selective catalysts. For example, supported gold catalysts, such as Au/TiO₂, have demonstrated high selectivity for the hydrogenation of nitroarenes, offering an alternative to palladium-based systems. acs.org These catalysts can operate under ambient pressure in continuous gas-phase processes, enhancing the green credentials of the synthesis. acs.org

| Catalyst | Hydrogen Source | Advantages | Considerations |

| Pd/C | H₂ gas | High activity, widely used | Can sometimes lead to over-reduction or side reactions |

| Pt/C (sulfided) | H₂ gas | High chemoselectivity for nitro groups | Catalyst preparation may be required |

| Raney Nickel | H₂ gas | Cost-effective | Pyrophoric nature requires careful handling |

| Au/TiO₂ | H₂ gas | High selectivity, potential for continuous flow | Catalyst cost and availability |

Chemical Reduction Methodologies

Chemical reduction provides an alternative to catalytic hydrogenation and can be advantageous in certain situations, particularly when specialized hydrogenation equipment is unavailable. A variety of reducing agents can be employed for the conversion of dinitroaromatics to diamines.

A classic method involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. While effective, these methods often generate significant amounts of metal waste, which can be problematic for disposal.

More modern and milder reducing agents are also available. Sodium borohydride (NaBH₄) in the presence of a catalyst like nickel boride (Ni₂B) can efficiently reduce aromatic nitro compounds to amines in water, offering a greener alternative to traditional metal/acid systems.

Another approach is transfer hydrogenation, where a hydrogen donor molecule, such as hydrazine or ammonium formate, is used in conjunction with a catalyst like palladium on carbon. This method avoids the need for high-pressure hydrogen gas, making it more amenable to standard laboratory setups.

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purification of the synthetic intermediates and the final this compound is crucial to obtain a product of high purity. Common techniques include recrystallization and column chromatography.

Recrystallization is a primary method for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. For aromatic diamines, solvents such as ethanol, methanol (B129727), toluene, or mixtures thereof can be effective. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column chromatography is another powerful purification technique, particularly for separating mixtures that are difficult to purify by recrystallization. Silica gel is a common stationary phase for the purification of silylated organic compounds. The choice of eluent (mobile phase) is determined by the polarity of the compounds to be separated. For silylated aryl alkynes, a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, is often used.

For terminal alkynes, specialized purification methods can be employed. One such method involves the use of an adsorbent with supported silver ions, which selectively form silver acetylides with terminal alkynes. The desired alkyne can then be eluted by treatment with a reagent that displaces the silver ion. google.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic routes. Several aspects of the synthesis of this compound can be optimized to reduce its environmental impact.

In the palladium-catalyzed coupling step , the use of copper-free Sonogashira protocols is a significant green improvement. acs.orgnih.gov Further enhancements include the use of green solvents like water or 2-MeTHF, employing catalyst systems that operate at room temperature to reduce energy consumption, and developing recyclable catalysts to minimize metal waste. acs.orgnih.govrsc.org

For the reduction of the nitro groups , catalytic hydrogenation is inherently more atom-economical than chemical reduction methods that use stoichiometric reagents. nih.gov The use of continuous-flow reactors for hydrogenation not only improves safety and efficiency but also aligns with the principles of process intensification. researchgate.net The development of catalysts based on more abundant and less toxic metals, such as gold or nickel, is also a key area of green chemistry research. acs.orgnih.gov

The choice of solvents throughout the synthesis is a major consideration. Replacing hazardous solvents with greener alternatives, such as water, ethanol, or bio-derived solvents like N-hydroxyethylpyrrolidone (HEP), can significantly reduce the environmental footprint of the process. acs.org

Finally, minimizing waste generation (improving the E-factor) and designing safer chemical processes are overarching goals. This includes the careful selection of reagents to avoid toxic byproducts and the implementation of real-time reaction monitoring to optimize reaction conditions and prevent runaway reactions.

Reaction Chemistry and Transformative Pathways of 4 Trimethylsilyl Ethynyl Benzene 1,2 Diamine

Reactivity of the Benzene-1,2-diamine Moiety

The benzene-1,2-diamine (or o-phenylenediamine) portion of the molecule is characterized by two adjacent amino groups on an aromatic ring. The nucleophilicity of these amines is the primary driver of their reactivity, allowing them to participate in a variety of condensation and cyclization reactions.

Condensation Reactions with Dicarboxylic Acid Derivatives

The diamine functionality readily undergoes condensation polymerization with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form aromatic polyamides. ntu.edu.twresearchgate.net This reaction proceeds via nucleophilic acyl substitution, where the amine groups attack the electrophilic carbonyl carbons of the diacid derivative, leading to the formation of robust amide linkages and the elimination of a small molecule (e.g., water or HCl). nih.gov The resulting polymers possess the trimethylsilyl-ethynyl group as a pendant functionality, which can be retained for further modification or used to impart specific properties to the polymer, such as solubility or potential for cross-linking after desilylation. csic.esntu.edu.tw The general reaction is influenced by factors such as the choice of solvent, temperature, and the presence of an acid scavenger if diacyl chlorides are used. ijert.orgsciencemadness.org

| Dicarboxylic Acid Derivative | Resulting Polyamide Structure (Repeating Unit) |

| Terephthaloyl chloride | A rigid polymer backbone with para-linked aromatic rings. |

| Isophthaloyl chloride | A kinked polymer backbone due to meta-linked aromatic rings, often leading to improved solubility. ntu.edu.tw |

| Adipoyl chloride | A semi-aromatic polyamide with flexible aliphatic segments. |

Formation of Heterocyclic Ring Systems (e.g., Benzoxazoles, Benzimidazoles)

One of the most significant applications of the o-phenylenediamine (B120857) moiety is in the synthesis of fused heterocyclic systems, particularly benzimidazoles. researchgate.net This class of compounds is of great interest in medicinal chemistry and materials science. nih.govsemanticscholar.org

The Phillips-Ladenburg reaction is a classic method for benzimidazole (B57391) synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. semanticscholar.orgresearchgate.net The reaction can also be performed with aldehydes, followed by an oxidative cyclization step. organic-chemistry.org The substituent at the 2-position of the resulting benzimidazole is determined by the carboxylic acid or aldehyde used. For 4-((trimethylsilyl)ethynyl)benzene-1,2-diamine, this reaction leads to the formation of 5-((trimethylsilyl)ethynyl)-substituted benzimidazoles. impactfactor.org While the prompt mentions benzoxazoles as an example, their formation requires an o-aminophenol precursor and is not a typical reaction pathway for a diamine. However, other heterocyclic systems, such as quinoxalines, can be readily synthesized by reacting the diamine with 1,2-dicarbonyl compounds.

| Reagent | Resulting Heterocycle |

| Formic Acid | 5-((Trimethylsilyl)ethynyl)-1H-benzimidazole semanticscholar.org |

| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-((trimethylsilyl)ethynyl)-1H-benzimidazole semanticscholar.org |

| Acetic Acid | 2-Methyl-5-((trimethylsilyl)ethynyl)-1H-benzimidazole |

| Oxalic Acid | 2,2'-Bis(5-((trimethylsilyl)ethynyl)-1H-benzimidazole) impactfactor.org |

Reactions with Isocyanates and Isothiocyanates

The nucleophilic amine groups of this compound react with electrophilic isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S). The reaction with a monofunctional isocyanate yields a urea (B33335) derivative. Given the two amine groups, reaction with two equivalents of an isocyanate can produce a bis-urea. acs.org Alternatively, intramolecular cyclization can occur, especially with reagents like phosgene (B1210022) or thiophosgene, leading to the formation of a cyclic urea (benzimidazolone) or thiourea (B124793) (benzimidazole-2-thione), respectively. tandfonline.comtandfonline.com Isothiocyanates are valuable intermediates for creating sulfur and nitrogen-containing compounds. organic-chemistry.orgnih.govnih.gov The reaction of diamines with isocyanates is a key step in the production of polyurethanes. opendermatologyjournal.comnih.govresearchgate.netgoogle.com

Reactivity of the Trimethylsilyl-Ethynyl Group

The trimethylsilyl (B98337) (TMS) group attached to the ethynyl (B1212043) moiety serves primarily as a protecting group for the terminal alkyne's acidic proton. thieme-connect.com This protection prevents unwanted side reactions during transformations of the diamine moiety and enhances the compound's stability and solubility in organic solvents. The C(sp)-Si bond is relatively labile under specific conditions, allowing for its selective cleavage to unmask the terminal alkyne. nih.gov

Desilylation Reactions for Terminal Alkyne Generation

The removal of the TMS group, known as desilylation or protodesilylation, regenerates the terminal alkyne. This transformation is crucial for subsequent reactions such as Sonogashira coupling, click chemistry, or polymerization of the terminal alkyne. researchgate.net Desilylation is typically achieved by treatment with fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or under basic conditions (e.g., potassium carbonate in methanol). However, catalytic methods are often preferred for their mildness and selectivity.

Catalytic approaches to desilylation offer advantages such as high efficiency, mild reaction conditions, and excellent functional group compatibility, which are essential when working with multifunctional molecules. organic-chemistry.org A variety of catalysts have been developed that can selectively cleave the C-Si bond without affecting other sensitive parts of the molecule.

Several effective catalytic systems have been reported:

Silver (I) Salts: Catalytic amounts of silver nitrate (B79036) (AgNO₃) in a solvent mixture like methanol (B129727), water, and dichloromethane (B109758) can efficiently deprotect TMS-alkynes. organic-chemistry.orgresearchgate.net This method is noted for its chemoselectivity, leaving other silyl (B83357) ether protecting groups intact. researchgate.net

Potassium Trimethylsilanolate (KOTMS): Low loadings of KOTMS have been shown to catalyze the cleavage of various organosilanes under mild, additive-free conditions, providing the deprotected products in high yields. organic-chemistry.org

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Smooth desilylation of terminal TMS-alkynes can be achieved with catalytic or stoichiometric amounts of DBU. This method is selective for TMS groups over more sterically hindered silyl groups like TBDMS or TIPS. organic-chemistry.org

| Catalyst | Typical Conditions | Key Features |

| Silver Nitrate (AgNO₃) | MeOH/H₂O/CH₂Cl₂ | High chemoselectivity; does not require cyanide. researchgate.net |

| Potassium Trimethylsilanolate (KOTMS) | THF or Toluene, Room Temp. | Additive-free, mild conditions, good functional group compatibility. organic-chemistry.org |

| DBU | Methanol or Acetonitrile | Selective for TMS over bulkier silyl groups. organic-chemistry.org |

| Cesium Fluoride (CsF) | DMF or other polar solvents | Often used for in-situ desilylation followed by coupling reactions. researchgate.net |

These catalytic methods enable the generation of 4-ethynylbenzene-1,2-diamine (B7809535) from its silylated precursor, opening up pathways for its use in creating advanced materials and complex molecular architectures where a terminal alkyne is required for subsequent transformations.

Reagent-Based Desilylation Protocols

The critical first step in unlocking the reactivity of the ethynyl group is the cleavage of the silicon-carbon bond, a process known as desilylation. The trimethylsilyl (TMS) group serves as an effective protecting group for the terminal alkyne, preventing unwanted reactions during other synthetic steps. Its removal to yield 4-ethynylbenzene-1,2-diamine is typically achieved under mild conditions using various reagent-based protocols. The most common methods involve fluoride-ion-based reagents or base-catalyzed hydrolysis.

Fluoride ions exhibit a high affinity for silicon, making reagents like tetrabutylammonium fluoride (TBAF) highly effective for TMS deprotection. The reaction is typically rapid and clean, proceeding at room temperature in a suitable organic solvent such as tetrahydrofuran (B95107) (THF). Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a protic solvent, most commonly methanol (MeOH), provide a cost-effective and efficient method for desilylation. The choice of reagent and conditions can be tailored based on the presence of other functional groups in the molecule to ensure compatibility.

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature, 1-2 hours | Highly efficient and common, but can be basic. |

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temperature, 2-6 hours | Mild and economical method. |

| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temperature to mild heating | Stronger base, useful for more robust substrates. |

| Potassium Fluoride (KF) | Methanol (MeOH) | Room Temperature | Another fluoride source, often used with a crown ether. |

Post-Desilylation Alkyne Reactions

Once deprotected, the terminal alkyne of 4-ethynylbenzene-1,2-diamine becomes available for a wide array of subsequent transformations. This terminal C-H bond is acidic and the C≡C triple bond is electron-rich, making it a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation.

The ethynyl moiety is a suitable monomer for polymerization reactions, leading to the formation of conjugated polymers with interesting optical and electronic properties. Transition metal catalysts, particularly those based on rhodium(I), are highly effective for the polymerization of phenylacetylene (B144264) derivatives. rsc.org These reactions typically proceed through a coordination-insertion mechanism, yielding highly stereoregular polymers. rsc.org The presence of the diamine functionality on the polymer backbone could impart unique properties, such as altered solubility, potential for hydrogen bonding, and a site for post-polymerization modification.

In addition to linear polymerization, terminal alkynes can undergo [2+2+2] cyclotrimerization to form substituted benzene (B151609) rings. Catalysts based on cobalt, such as octacarbonyldicobalt (Co₂(CO)₈), are known to promote this transformation. When applied to a molecule like 4-ethynylbenzene-1,2-diamine, this reaction could lead to the formation of complex, star-shaped molecules with a central benzene core and radiating diamine-functionalized arms. If a di- or tri-ethynyl comonomer is used, this can lead to the formation of crosslinked, microporous polyphenylene networks. researchgate.netnih.gov

The deprotected alkyne is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." wikipedia.orgwikipedia.org This reaction provides a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by coupling the terminal alkyne with an organic azide (B81097). nih.gov The reaction is known for its high yield, mild reaction conditions (often performed in aqueous media), and remarkable tolerance of a wide range of functional groups, including amines. nih.govbioclone.netnih.gov

This allows for the covalent linking of the 4-ethynylbenzene-1,2-diamine core to virtually any molecule that can be functionalized with an azide group, including biomolecules, polymers, and surfaces. bioclone.net The resulting product, containing both a triazole and an ortho-diamine, is a rich scaffold for further chemical elaboration, such as the synthesis of benzimidazole-triazole conjugates.

| Reactants | Catalyst System | Solvent | Product |

|---|---|---|---|

| 4-ethynylbenzene-1,2-diamine + Benzyl Azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O | 4-(1-benzyl-1H-1,2,3-triazol-4-yl)benzene-1,2-diamine |

| 4-ethynylbenzene-1,2-diamine + Alkyl Azide | Cu(I) salt (e.g., CuI, [Cu(CH₃CN)₄]PF₆) | THF, CH₂Cl₂, or DMF | 4-(1-alkyl-1H-1,2,3-triazol-4-yl)benzene-1,2-diamine |

| 4-ethynylbenzene-1,2-diamine + Aryl Azide | Cu(OAc)₂ / Base | Various organic solvents | 4-(1-aryl-1H-1,2,3-triazol-4-yl)benzene-1,2-diamine |

The alkyne can undergo hydrosilylation, the addition of a silicon-hydride bond across the triple bond, to form vinylsilanes. This reaction is typically catalyzed by transition metals like platinum, rhodium, or ruthenium. nih.gov For terminal alkynes, the regioselectivity of the addition (to form the α- or β-vinylsilane) can often be controlled by the choice of catalyst and silane (B1218182). nih.gov The resulting vinylsilane is a versatile synthetic intermediate, for example, in cross-coupling reactions.

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This can occur in an intermolecular fashion with an external amine or, more interestingly, in an intramolecular manner. The ortho-diamine functionality of 4-ethynylbenzene-1,2-diamine provides a unique opportunity for intramolecular hydroamination/cyclization, which could lead to the formation of nitrogen-containing heterocyclic structures, such as dihydrobenzodiazepines, depending on the reaction conditions and catalyst employed. Catalysts for alkyne hydroamination are often based on late transition metals or rare-earth metals. acs.orgnih.govnih.gov

Chemo- and Regioselectivity Studies of Concurrent Reactive Centers

A key synthetic challenge and area of research for this compound and its desilylated derivative is controlling the chemo- and regioselectivity of reactions. The molecule possesses multiple reactive sites: the two nucleophilic amino groups and the terminal alkyne.

The ortho-diamine unit is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles through condensation with aldehydes, ketones, carboxylic acids, or their derivatives. mdpi.com The alkyne can undergo the transformations discussed previously. Therefore, reaction conditions must be carefully selected to target a specific functional group while leaving the others intact.

For instance, the CuAAC reaction is highly chemoselective for the alkyne-azide coupling and generally does not interfere with the amine groups. nih.gov Conversely, the formation of a benzimidazole by reacting the diamine with an aldehyde under acidic conditions would likely not affect the terminal alkyne.

Regioselectivity becomes crucial in reactions involving the two non-equivalent amino groups after an initial functionalization, or in reactions like hydroamination where the nucleophile can add to two different positions of the alkyne. Studies on related systems have shown that factors such as catalyst choice, steric hindrance, and electronic effects can be harnessed to control the regiochemical outcome of such transformations. nih.govacs.orgnih.gov For example, radical arene amination has been shown to be highly regioselective for the ortho position in aniline (B41778) derivatives. acs.orgnih.gov

Mechanistic Investigations of Key Transformation Reactions

Understanding the reaction mechanisms is fundamental to optimizing conditions and predicting outcomes. The key transformations of 4-ethynylbenzene-1,2-diamine have been the subject of extensive mechanistic study in the context of their parent reaction classes.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism is more complex than a simple concerted cycloaddition. It is widely accepted to involve the formation of a copper(I) acetylide intermediate. wikipedia.orgnih.gov The azide then coordinates to the copper center, followed by a cyclization step and subsequent protonolysis to release the triazole product and regenerate the catalyst. wikipedia.org Some studies suggest that the reaction may involve a dicopper mechanism, where two copper atoms cooperate in the catalytic cycle. wikipedia.org The presence of amine ligands can accelerate the reaction. worktribe.com

Alkyne Polymerization: For rhodium-catalyzed polymerization of phenylacetylenes, the mechanism is generally believed to proceed via a coordination-insertion pathway. rsc.org The process starts with the insertion of an alkyne monomer into a Rh-C bond of the active species. Subsequent insertions of monomer units into the resulting Rh-vinyl bond lead to the growth of the polymer chain. rsc.org

Hydroamination: The mechanism of metal-catalyzed hydroamination can vary significantly depending on the metal and reaction conditions. For late transition metals, a common pathway involves the oxidative addition of the N-H bond to the metal center, followed by migratory insertion of the alkyne into the metal-hydride or metal-amide bond, and finally reductive elimination to yield the product. nih.gov For early transition metals (Group 4) and lanthanides, the reaction often proceeds via an "imido" or "amido" mechanism, involving a [2+2] cycloaddition of the alkyne to a metal-imido bond or insertion of the alkyne into a metal-amido bond. acs.orgnih.govacs.org

Lack of Publicly Available Research Prevents a Detailed Analysis of this compound in Polymer Chemistry

A thorough review of available scientific literature and chemical databases reveals a significant lack of published research on the specific chemical compound This compound and its application in polymer synthesis. Despite searches for its use in creating polyimides, polyamides, polybenzoxazoles, and other macromolecular architectures, no specific studies detailing its polymerization behavior, monomer design rationale, or the properties of resulting polymers could be identified.

The inquiry sought to develop a detailed article structured around the specific polymerization reactions of this monomer. The intended outline included sections on monomer design, polycondensation reactions to form various polymer families like polyimides and polyamides, and specific synthesis protocols. However, the absence of primary research, including experimental data, reaction conditions, and polymer characterization for this particular diamine, makes it impossible to generate a scientifically accurate and informative article that adheres to the requested scope.

The functional groups present in the molecule—an o-diamine, an ethynyl group, and a trimethylsilyl protecting group—suggest potential for use in high-performance polymers. Aromatic diamines are common building blocks for thermally stable polymers, and the ethynyl group can be used for cross-linking reactions to enhance the thermal and mechanical properties of the final material. The trimethylsilyl group is often employed as a protecting group for the terminal alkyne, which can be removed before or during the curing process.

While general principles of polymer chemistry can be used to speculate on the potential reactivity and applications of this compound, any such discussion would be hypothetical. Without specific research findings, a detailed exploration of its role in polymer chemistry, including data tables and specific synthesis protocols as requested, cannot be provided. The creation of such content would not be based on established scientific fact and would therefore fall outside the required standards of accuracy.

Further research and publication by the scientific community would be necessary to provide the detailed information required to construct the requested article.

Polymer Chemistry and Macromolecular Architectures Derived from 4 Trimethylsilyl Ethynyl Benzene 1,2 Diamine

Cross-Linking and Network Formation via Ethynyl (B1212043) Group Reactivity

The ethynyl group is a key functional moiety for forming cross-linked polymer networks, which enhances properties like thermal stability, solvent resistance, and mechanical strength.

Thermal Cross-Linking Studies of Ethynyl-Functionalized Polymers

Polymers incorporating ethynyl groups, such as polyimides derived from ethynyl-functionalized diamines, can undergo thermal cross-linking at elevated temperatures. researchgate.netsci-hub.se This process, often studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), involves the thermally induced reaction of the ethynyl groups. mdpi.com The reactions can include chain extension through ethynyl-to-ethynyl coupling to form double bonds or polyene structures, as well as cyclotrimerization to form benzene (B151609) rings, leading to a highly cross-linked three-dimensional network. mdpi.com

The trimethylsilyl (B98337) protecting group on the ethynyl moiety typically requires removal before cross-linking, which can often be achieved thermally or through chemical means. nih.govjmcs.org.mx The cross-linking process generally leads to an increase in the glass transition temperature (Tg) and enhanced thermal stability of the resulting polymer network. sci-hub.semdpi.com For instance, studies on thermosetting polyimides with phenylethynyl end-caps show that the curing process involves complex reactions leading to a highly cross-linked structure with superior thermal properties. mdpi.com

Interactive Table: Thermal Properties of Ethynyl-Functionalized Polyimides

| Polymer System | Curing Temperature (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |

| 6FDA-based Polyimide with Ethynyl Crosslinker | up to 500 | 340-466 | >500 |

| Polyimide with Internal Acetylene Units | >350 | Increased post-crosslinking | Enhanced char yield |

| 3,5-DABA-modified Poly(ester imide) | 350 | Increased by ~30°C | - |

Catalytic Cross-Linking Methodologies

The cross-linking of ethynyl groups can also be achieved under milder conditions using catalysts. Transition metal catalysts, particularly those based on rhodium, are known to efficiently catalyze the [2+2+2] cyclotrimerization of alkynes to form aromatic cross-links. This method offers greater control over the network structure compared to thermal curing.

While specific studies on the catalytic cross-linking of polymers from 4-((trimethylsilyl)ethynyl)benzene-1,2-diamine are not available, research on other silyl-ethynyl functional polymers provides insights. Catalysts can facilitate the cross-linking of silyl-terminated polymers, and the choice of catalyst can significantly impact the properties of the cured elastomer. researchgate.net For ethynyl-functionalized benzoxazines, catalytic prepolymerization has been shown to result in a more controlled curing process and improved thermal stability of the final polymer network. researchgate.net

Incorporation into Block Copolymers and Graft Copolymers

The diamine functionality of this compound makes it a suitable monomer for incorporation into block and graft copolymers through various polymerization techniques. nih.gov

Block copolymers can be synthesized by sequential polymerization methods. nih.gov For instance, a poly(amic acid) block could be formed first from the diamine and a dianhydride, which is then used as a macroinitiator for the polymerization of a second monomer, or coupled with a pre-synthesized polymer block. The synthesis of poly(silylene diethynylbenzene)-b-poly(silylene dipropargyl aryl ether) block copolymers through Grignard reactions demonstrates a viable route for creating such architectures with arylacetylene components. mdpi.comnih.gov

Graft copolymers can be prepared using "grafting from," "grafting to," or "grafting through" methods. The ethynyl groups along a polymer backbone derived from this compound could serve as initiation sites for "grafting from" polymerization of other monomers. Alternatively, pre-synthesized polymer chains with reactive end groups could be "grafted to" the ethynyl-functionalized backbone.

Investigation of Polymerization Kinetics and Thermodynamics

The polymerization of aromatic diamines with dianhydrides to form polyimides is a well-studied class of reactions. mdpi.comnih.gov The kinetics of such polycondensation reactions are complex and can be influenced by factors such as monomer reactivity, solvent, and temperature. bohrium.com The reaction proceeds through a poly(amic acid) intermediate, which is subsequently cyclized to the polyimide. mdpi.com The reactivity of the second amino group in a diamine can be significantly affected after the first has reacted. researchgate.net

The thermodynamics of polymerization are governed by the changes in enthalpy (ΔH) and entropy (ΔS). Chain polymerizations are typically exothermic (negative ΔH) and result in a decrease in entropy (negative ΔS). The feasibility of a polymerization reaction depends on the Gibbs free energy change (ΔG = ΔH - TΔS), which must be negative. For polycondensation reactions, the equilibrium between reactants and products is a critical factor.

While specific kinetic and thermodynamic data for the polymerization of this compound are not available, general principles suggest that the reaction would follow the typical behavior of aromatic diamines in polyimide formation. The presence of the bulky trimethylsilyl and ethynyl groups might influence the monomer's reactivity and the solubility of the resulting polymer.

Coordination Chemistry and Metal Complexes of 4 Trimethylsilyl Ethynyl Benzene 1,2 Diamine

Ligand Design Principles for 4-((Trimethylsilyl)ethynyl)benzene-1,2-diamine

The design of this compound as a ligand is predicated on the synergistic interplay of its constituent functional groups. The o-phenylenediamine (B120857) moiety provides a classic bidentate N,N'-chelate site, capable of forming stable five-membered rings with metal ions. This coordination pocket is well-known for its ability to stabilize a variety of transition metals in different oxidation states.

The introduction of the (trimethylsilyl)ethynyl group at the 4-position of the benzene (B151609) ring introduces several key features. The bulky trimethylsilyl (B98337) (TMS) group can impart significant steric hindrance, which may influence the coordination geometry around the metal center and potentially prevent the formation of polymeric structures. Furthermore, the electronically versatile ethynyl (B1212043) (alkyne) linker can modulate the electronic properties of the ligand. The π-system of the alkyne can engage in electronic communication with the metal center through the aromatic ring, influencing the ligand field strength and the redox properties of the resulting complex. The TMS group itself is generally considered electron-donating, which could increase the electron density on the diamine coordinating atoms.

Synthesis of Transition Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the complexation of o-phenylenediamine-based ligands. This typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol, methanol (B129727), acetonitrile, or tetrahydrofuran (B95107). The choice of solvent and reaction conditions (e.g., temperature, inert atmosphere) would be dictated by the specific metal precursor and the desired complex.

Complexation with First-Row Transition Metals (e.g., Fe, Co, Ni, Cu, Zn)

For first-row transition metals, the formation of complexes with a 1:1, 1:2, or even 1:3 metal-to-ligand stoichiometry could be anticipated. For instance, reaction with metal(II) chlorides (e.g., FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂) would likely yield complexes of the type [M(L)Cl₂] or [M(L)₂]Cl₂, where 'L' represents the diamine ligand. The resulting geometries could range from tetrahedral and square planar for four-coordinate complexes to octahedral for six-coordinate species, often with solvent molecules occupying the remaining coordination sites.

Complexation with Second- and Third-Row Transition Metals (e.g., Ru, Rh, Pd, Pt)

The coordination chemistry with heavier transition metals often leads to complexes with interesting catalytic and photophysical properties. For example, reactions with ruthenium(II) precursors, such as [Ru(p-cymene)Cl₂]₂, could lead to half-sandwich complexes. Palladium(II) and platinum(II) precursors, known for their propensity to form square planar complexes, would be expected to form species like [M(L)Cl₂]. The electronic effects of the (trimethylsilyl)ethynyl group could be particularly influential in the properties of these complexes.

Synthesis of Lanthanide and Actinide Complexes

The formation of lanthanide and actinide complexes with this ligand would be plausible, although the hard nature of these f-block elements typically favors coordination with oxygen-donor ligands. However, nitrogen-donor ligands are also known to form stable complexes. The synthesis would likely involve the reaction of the ligand with lanthanide triflates or chlorides in a polar aprotic solvent. The large ionic radii of these metals might accommodate more than one ligand, and the steric bulk of the TMS group would play a crucial role in determining the final structure.

Spectroscopic Methodologies for Structural Elucidation of Metal Complexes

A combination of spectroscopic techniques would be essential for the characterization of any synthesized metal complexes.

| Spectroscopic Method | Information Provided |

| Infrared (IR) Spectroscopy | Confirmation of coordination by observing shifts in the N-H stretching and bending vibrations of the diamine group. The C≡C stretching frequency of the ethynyl group might also shift upon coordination. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes (e.g., Zn(II), Pt(II)), NMR would provide detailed information about the ligand's structure in the complex. Shifts in the resonances of the aromatic and amine protons would confirm coordination. The trimethylsilyl protons would serve as a useful diagnostic signal. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. |

| Mass Spectrometry | Determination of the molecular weight of the complex, confirming its composition and stoichiometry. |

| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. |

Investigation of Coordination Modes and Geometries

The primary coordination mode of this compound is expected to be as a bidentate N,N'-chelating ligand. This would lead to the formation of a stable five-membered chelate ring with the metal center.

The geometry of the resulting metal complexes would be influenced by several factors:

The nature of the metal ion: Different metals have preferences for specific coordination numbers and geometries (e.g., tetrahedral for Zn(II), square planar for Pt(II), octahedral for Fe(III)).

The metal-to-ligand ratio: This will determine the number of coordination sites occupied by the diamine ligand.

Steric effects: The bulky trimethylsilyl group is expected to have a significant impact, potentially distorting ideal geometries or favoring less sterically crowded arrangements.

In the absence of experimental data, it is hypothesized that for a 1:1 complex with a tetrahedral metal, a distorted tetrahedral geometry would be observed. For a 1:2 complex with an octahedral metal, both cis and trans isomers could be possible, with the steric bulk of the TMS groups likely influencing the preferred isomer.

Role of the Trimethylsilyl-Ethynyl Moiety in Modulating Metal Center Reactivity

The trimethylsilyl-ethynyl group is a versatile substituent known to exert significant electronic and steric effects. While direct studies on its role in complexes of this compound are not available, its influence on a coordinated metal center can be predicted.

Electronic Effects: The ethynyl (alkynyl) group is generally considered to be electron-withdrawing through its sp-hybridized carbons. This property would be expected to decrease the electron density on the phenylenediamine ring, and consequently on the coordinating nitrogen atoms. This reduction in electron-donating ability of the diamine ligand could, in turn, make the coordinated metal center more electrophilic. An increase in the electrophilicity of the metal center can be a crucial factor in enhancing its reactivity in various catalytic cycles, particularly those involving nucleophilic attack.

The trimethylsilyl (TMS) group, on the other hand, is known for its electron-donating and stabilizing effects. Its presence at the terminus of the ethynyl group could partially counteract the electron-withdrawing nature of the alkyne. This electronic balance could be finely tuned, offering a potential avenue for modulating the electronic properties of the resulting metal complex.

Steric Effects: The bulky nature of the trimethylsilyl group is a significant feature. In a coordination complex, this steric hindrance could influence the geometry around the metal center, potentially favoring specific coordination numbers or geometries. This can have a profound impact on the accessibility of substrates to the metal center, thereby influencing catalytic selectivity. For instance, the steric bulk might create a specific pocket around the active site, favoring the binding of certain substrates over others.

A summary of the anticipated effects is presented in the table below:

| Feature of Moiety | Predicted Effect on Metal Center | Potential Consequence for Reactivity |

| Ethynyl Group (Electron-withdrawing) | Increased electrophilicity | Enhanced reactivity towards nucleophiles |

| Trimethylsilyl Group (Electron-donating) | Partial mitigation of ethynyl's effect | Fine-tuning of electronic properties |

| Trimethylsilyl Group (Steric Bulk) | Altered coordination geometry, restricted access | Increased selectivity in catalytic reactions |

Catalytic Applications of Derived Metal Complexes

Although no specific catalytic applications of metal complexes derived from this compound have been reported, the inherent features of the ligand suggest potential in several areas of catalysis. The presence of a diamine moiety often leads to the formation of stable chelate complexes with a variety of transition metals. These types of complexes are widely explored as catalysts.

Potential Catalytic Areas:

Oxidation Reactions: Metal complexes containing diamine ligands are known to catalyze a range of oxidation reactions. The electronic properties imparted by the trimethylsilyl-ethynyl group could modulate the redox potential of the metal center, making it a more efficient catalyst for reactions such as the epoxidation of olefins or the oxidation of alcohols.

Cross-Coupling Reactions: Palladium and nickel complexes, often stabilized by nitrogen-based ligands, are workhorses in cross-coupling chemistry. The electronic and steric environment created by this compound could influence the efficiency and selectivity of reactions like Suzuki, Heck, or Sonogashira couplings.

Polymerization: The defined geometry and electronic nature of metal complexes can be advantageous in olefin polymerization. The steric bulk of the trimethylsilyl group could influence the stereochemistry of the resulting polymer.

The table below outlines hypothetical catalytic applications based on the ligand's structure:

| Potential Reaction Type | Relevant Metal Center | Rationale |

| Epoxidation of Alkenes | Manganese, Ruthenium | Diamine ligands can stabilize high-valent metal-oxo species. |

| Suzuki Coupling | Palladium, Nickel | The ligand can stabilize the active catalytic species. |

| Olefin Polymerization | Titanium, Zirconium | The ligand's steric and electronic profile can control polymer properties. |

Computational and Theoretical Investigations of 4 Trimethylsilyl Ethynyl Benzene 1,2 Diamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in elucidating the intrinsic electronic characteristics of 4-((trimethylsilyl)ethynyl)benzene-1,2-diamine, offering insights into its behavior in various chemical environments.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules, providing a balance between accuracy and computational cost. The B3LYP functional combined with the 6-31G(d,p) basis set is a common choice for optimizing the geometry and calculating the electronic properties of organic molecules. acs.orgnih.gov

For aromatic systems, the positions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining their charge-transport properties and reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy required for electronic excitation. sci-hub.se

In the case of this compound, the electron-donating diamine groups are expected to raise the HOMO energy level, while the π-system of the ethynylbenzene core influences the LUMO. The trimethylsilyl (B98337) (TMS) group, while primarily a protecting group, can also participate in hyperconjugation, subtly affecting the electronic landscape. researchgate.net

Computational studies on analogous molecules provide a basis for estimating these properties. For instance, DFT calculations on 1-bromo-2-(trimethylsilylethynyl)benzene at the B3LYP/6-31G(d,p) level show a HOMO of -6.45 eV and a LUMO of -0.83 eV. acs.orgnih.gov The introduction of two amino groups to this system would be expected to significantly raise the HOMO energy, thereby reducing the HOMO-LUMO gap. Similarly, calculations on diacetylphenylenediamine (DAPA) isomers, which also feature a substituted benzene-1,2-diamine core, show HOMO-LUMO energy level diagrams that are highly dependent on the substitution pattern. researchgate.net

Table 1: Representative Calculated Ground State Properties of Structurally Related Molecules

| Property | Molecule | Method | Value |

| HOMO Energy | 1-Bromo-2-(trimethylsilylethynyl)benzene | B3LYP/6-31G(d,p) | -6.45 eV |

| LUMO Energy | 1-Bromo-2-(trimethylsilylethynyl)benzene | B3LYP/6-31G(d,p) | -0.83 eV |

| HOMO-LUMO Gap | 1-Bromo-2-(trimethylsilylethynyl)benzene | B3LYP/6-31G(d,p) | 5.62 eV |

| HOMO Energy | p-Diacetylphenylenediamine (p-DAPA) | MRSF/BH&HLYP/6-31G | Approx. -7.5 eV |

| LUMO Energy | p-Diacetylphenylenediamine (p-DAPA) | MRSF/BH&HLYP/6-31G | Approx. -2.0 eV |

| HOMO-LUMO Gap | p-Diacetylphenylenediamine (p-DAPA) | MRSF/BH&HLYP/6-31G* | Approx. 5.5 eV |

Note: Data for structurally related molecules are presented to provide an estimation of the electronic properties of this compound.

Geometric parameters such as bond lengths and angles are also critical outputs of DFT calculations. For the ethynylbenzene core, the bond lengths are expected to be consistent with those of other phenylacetylene (B144264) derivatives. rsc.org The C-N bond lengths of the diamine groups and the Si-C bond of the trimethylsilyl group will also be in ranges typical for these functionalities.

Ab Initio Methods for Excited State Investigations

To understand the photophysical properties of this compound, such as its absorption and emission characteristics, investigations into its electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used method for this purpose. rsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy, and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations reveal the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer between different functional groups.

For a molecule like this compound, low-energy transitions are likely to be of a π-π* nature, involving the aromatic ring and the ethynyl (B1212043) group. The presence of the amino groups, which are strong electron donors, can also lead to intramolecular charge transfer (ICT) states, where electron density moves from the diamine moiety to the ethynylbenzene part of the molecule upon excitation.

Theoretical studies on diacetylphenylenediamine (DAPA) isomers have shown that the photophysics are defined by a delicate interplay of excited-state antiaromaticity and hydrogen bonding. researchgate.net Remarkably, p-DAPA is the lightest known molecule to exhibit red emission, a property that is not immediately obvious without computational insights. researchgate.net These findings suggest that the excited-state behavior of this compound could also be complex and lead to interesting photophysical properties.

Table 2: Representative Calculated Excited State Properties of a Structurally Related Molecule (p-DAPA)

| Property | Method | Value |

| First Singlet Excitation Energy (S1) | MRSF-TDDFT | Not explicitly stated, but leads to red emission |

| Nature of Transition | Relief of excited-state antiaromaticity | - |

Note: This data is for a structurally related molecule and serves to illustrate the types of insights gained from excited-state calculations.

Molecular Dynamics Simulations of Polymerization Processes

The bifunctional nature of this compound, with its two amino groups, makes it an excellent monomer for polymerization reactions, particularly for the formation of polyimides, polyamides, or other high-performance polymers. Molecular dynamics (MD) simulations can provide valuable insights into the dynamics and mechanisms of these polymerization processes at the atomic level.

MD simulations can be used to model the growth of polymer chains by simulating the reactions between monomers. This allows for the study of how factors such as monomer concentration, temperature, and solvent affect the rate of polymerization and the structure of the resulting polymer. For instance, simulations can track the formation of new covalent bonds as the polymerization proceeds, providing a visual and quantitative description of the process.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, this can involve studying its synthesis or its subsequent transformations into more complex structures.

Reaction pathway analysis involves mapping the potential energy surface (PES) of a reaction, identifying the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For example, the synthesis of this compound itself likely involves a Sonogashira coupling reaction. tudelft.nl Computational modeling of this reaction could elucidate the detailed mechanism of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

Furthermore, the diamine groups are nucleophilic and can participate in a variety of reactions, such as condensations with aldehydes or ketones. The ethynyl group can also undergo reactions like cycloadditions. Transition state modeling for these reactions can help in understanding the regioselectivity and stereoselectivity of the transformations, guiding the design of synthetic routes to new materials.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can be used to predict the reactivity of different sites within the this compound molecule and the selectivity of its reactions. This is often achieved by analyzing various reactivity descriptors derived from quantum chemical calculations.

One common approach is to examine the frontier molecular orbitals (HOMO and LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The regions of the molecule where the HOMO and LUMO are localized indicate the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine groups and the aromatic ring, making these sites susceptible to electrophilic attack. The LUMO is likely to be distributed over the ethynylbenzene π-system.

Other reactivity descriptors, such as the Fukui functions and the molecular electrostatic potential (MEP), can provide a more detailed picture of reactivity. The MEP, for instance, maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively.

Design of Novel Functionalized Materials Based on Computational Insights

The ultimate goal of computational studies on molecules like this compound is often to guide the design of new functional materials with desired properties. By understanding the structure-property relationships at a molecular level, chemists can rationally design new molecules and polymers for specific applications.

For example, by computationally screening different derivatives of this compound with various substituents, it is possible to identify candidates with optimized electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). DFT calculations can predict how different electron-donating or electron-withdrawing groups would affect the HOMO and LUMO energy levels, and thus the charge injection and transport properties of the material.

In the context of polymers, computational design can be used to predict the properties of polymers derived from this monomer. By simulating the properties of different polymer architectures (e.g., linear, branched, cross-linked), it is possible to design materials with specific mechanical, thermal, or electronic properties. For instance, the formation of conjugated polymers from this monomer could lead to materials with interesting conductive or sensing properties. The computational design of photosensitive polymer templates is an emerging area where such monomers could find application. uhasselt.be

Theoretical Spectroscopic Predictions for Experimental Validation

In the study of novel compounds such as this compound and its derivatives, computational chemistry provides a powerful tool for predicting spectroscopic properties. These theoretical predictions are invaluable for complementing and guiding experimental work, aiding in the interpretation of experimental data, and confirming molecular structures. The primary methods employed for these predictions are rooted in Density Functional Theory (DFT) and other quantum mechanical calculations, which can forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

The accuracy of these theoretical predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.govresearchgate.net For instance, different DFT functionals may be more suitable for specific types of spectroscopic predictions. nih.govresearchgate.net Therefore, it is common practice to benchmark computational results against experimental data for known compounds to validate the chosen theoretical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra, particularly 1H and 13C chemical shifts, are instrumental in the structural elucidation of organic molecules. nih.gov The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net

For a molecule like this compound, theoretical predictions can help in assigning the signals observed in an experimental NMR spectrum to specific protons and carbon atoms. This is especially useful for complex aromatic regions and for distinguishing between different isomers or derivatives.

Below is an illustrative table of predicted 1H and 13C NMR chemical shifts for this compound, which would be obtained from DFT calculations.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1-NH2 | 4.5 (broad s, 2H) | - |

| C2-NH2 | 4.5 (broad s, 2H) | - |

| C3-H | 6.8 (d, 1H) | 115.0 |

| C5-H | 7.0 (dd, 1H) | 120.0 |

| C6-H | 6.7 (d, 1H) | 118.0 |

| C≡C-Si(CH3)3 | - | 95.0 (C≡C), 105.0 (C≡C) |

Note: These are hypothetical values for illustrative purposes.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy is used to predict the vibrational frequencies of a molecule. researchgate.net These calculations can help in assigning the absorption bands in an experimental IR spectrum to specific functional groups and vibrational modes, such as stretching, bending, and rocking. This information is crucial for confirming the presence of key functional groups within the molecule, such as the N-H stretches of the diamine, the C≡C stretch of the ethynyl group, and the Si-C stretch of the trimethylsilyl group.

The following table provides an example of predicted IR vibrational frequencies for this compound.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| N-H stretch (symmetric) | 3400 |

| N-H stretch (asymmetric) | 3500 |

| C-H stretch (aromatic) | 3050 |

| C≡C stretch | 2150 |

| C=C stretch (aromatic) | 1600, 1500 |

Note: These are hypothetical values for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical calculations can also predict the electronic absorption spectra of molecules, providing insights into their electronic structure and transitions. researchgate.net Time-dependent DFT (TD-DFT) is a commonly used method to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These predictions are valuable for understanding the photophysical properties of the compound and its derivatives, which is particularly relevant for applications in materials science and electronics.